(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that features a combination of triazole, azetidine, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole and azetidine intermediates, followed by their coupling with the isoxazole and pyridine components. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone stands out due to the presence of the triazole ring, which can enhance its stability and binding affinity to biological targets. This unique feature may confer improved pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c28-21(19-9-20(30-24-19)15-5-4-8-22-10-15)26-12-17(13-26)27-11-16(23-25-27)14-29-18-6-2-1-3-7-18/h1-11,17H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQUXUVNJAROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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